molecular formula C22H27N5O2 B2792708 7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1040647-97-9

7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2792708
CAS No.: 1040647-97-9
M. Wt: 393.491
InChI Key: IVAYUKPLLGAXRW-UHFFFAOYSA-N
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Description

7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic effects .

Medicine: In medicinal chemistry, 7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is explored for its potential as a drug candidate. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, the butyl group may influence its lipophilicity, binding affinity, and overall activity .

Properties

IUPAC Name

7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-3-4-10-25-11-13-26(14-12-25)21(28)18-15-24(2)16-19-20(18)23-27(22(19)29)17-8-6-5-7-9-17/h5-9,15-16H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAYUKPLLGAXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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